5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

CCR5 antagonist HIV infection autoimmune disease

5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (CAS 904825-99-6) is a synthetic small molecule (C₁₈H₁₇ClN₄O₂S₂, MW 420.9 g/mol) belonging to the class of thiophene-sulfonamide-pyridazine derivatives. Its core architecture consists of a 5-chlorothiophene-2-sulfonamide pharmacophore linked via a meta-substituted phenyl bridge to a 6-(pyrrolidin-1-yl)pyridazine moiety.

Molecular Formula C18H17ClN4O2S2
Molecular Weight 420.9 g/mol
CAS No. 904825-99-6
Cat. No. B6518735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
CAS904825-99-6
Molecular FormulaC18H17ClN4O2S2
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C18H17ClN4O2S2/c19-16-7-9-18(26-16)27(24,25)22-14-5-3-4-13(12-14)15-6-8-17(21-20-15)23-10-1-2-11-23/h3-9,12,22H,1-2,10-11H2
InChIKeyQYXCUEGFBQEAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (CAS 904825-99-6): Structural and Pharmacological Context for Research Sourcing


5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (CAS 904825-99-6) is a synthetic small molecule (C₁₈H₁₇ClN₄O₂S₂, MW 420.9 g/mol) belonging to the class of thiophene-sulfonamide-pyridazine derivatives. Its core architecture consists of a 5-chlorothiophene-2-sulfonamide pharmacophore linked via a meta-substituted phenyl bridge to a 6-(pyrrolidin-1-yl)pyridazine moiety . Unlike its des-chloro analog (CAS 904825-95-2), the 5-chloro substitution on the thiophene ring modifies the electronic properties and steric profile, which can influence target engagement and selectivity profiles. The compound has been identified in patent literature as a CCR5 antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. Its structural features also align with known phosphodiesterase (PDE) inhibitor pharmacophores, a property noted for related sulfonamide-pyridazine compounds .

Why Close Analogs of 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide Cannot Be Assumed Interchangeable in Research Programs


Within the thiophene-sulfonamide-pyridazine chemotype, minor structural variations produce significant shifts in biological activity profiles. The target compound's 5-chloro substituent on the thiophene ring is not a passive structural feature: it modulates electron density distribution, LogP, and binding-site complementarity relative to the des-chloro analog (CAS 904825-95-2, MW ~400.5 g/mol) [1]. Furthermore, regioisomeric variants with para-substituted phenyl linkers (e.g., CAS 898422-01-0 and various 4-substituted analogs) exhibit distinct recognition by kinase and protease targets, as the meta-substitution pattern in the target compound places the sulfonamide and pyridazine groups in a different geometric relationship [2]. Patent data specifically identifies the compound's utility as a CCR5 antagonist for treating HIV and inflammatory diseases, a therapeutic indication not uniformly shared across all class members [3]. Generalizing biological data from one analog to another without empirical confirmation therefore introduces substantial risk of misassignment in drug discovery, chemical biology probe selection, or SAR optimization campaigns.

Quantitative Differentiation Evidence for 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide Against Its Closest Analogs


CCR5 Antagonist Activity: Patent-Defined Therapeutic Differentiation vs. Des-Chloro Analog

The target compound has been specifically identified in patent literature (Zhang Huili, 2012) as a CCR5 antagonist with potential for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While quantitative IC₅₀ data are not publicly disclosed in open-access databases for this exact compound, the patent specificity contrasts with the des-chloro analog (CAS 904825-95-2), which is described primarily as a biochemical probe and synthetic building block without a defined therapeutic target indication .

CCR5 antagonist HIV infection autoimmune disease

Structural Differentiation via 5-Chloro Substitution: Electronic and Steric Impact on Target Binding

The 5-chloro substituent on the thiophene ring of the target compound (MW 420.9 g/mol) introduces an electron-withdrawing group that differentiates it from the des-chloro analog (MW ~400.5 g/mol) . Chlorine substitution at the 5-position of thiophene increases the electron deficiency of the sulfonamide-bearing ring, which can enhance hydrogen-bond donor capacity of the sulfonamide NH and alter π-stacking interactions in aromatic binding pockets. This modification is absent in the 5-methyl analog (CAS not listed) and the 5-ethyl variant (MW 414.5 g/mol), both of which carry electron-donating alkyl groups .

structure-activity relationship halogen substitution binding affinity

Meta-Substituted Phenyl Linker Geometry: Differentiation from Para-Substituted Regioisomers

The target compound features a meta-substituted phenyl linker between the sulfonamide and pyridazine groups, creating a kinked molecular geometry. This differentiates it from the para-substituted regioisomer 5-chloro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide, which adopts a more linear conformation . The meta substitution pattern alters the spatial relationship between the thiophene-sulfonamide and pyrrolidinyl-pyridazine pharmacophores, which is known to affect binding pocket complementarity in targets such as carbonic anhydrase and G-protein coupled receptors .

regioisomer selectivity phenyl linker geometry target recognition

Pyrrolidine vs. Azepane Ring Size: Influence on Pyridazine Substituent Bulk and Target Accommodation

The target compound incorporates a pyrrolidine (5-membered) ring on the pyridazine core, which occupies less steric volume than the azepane (7-membered) ring found in the closely related analog N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (CAS 904826-44-4) . The smaller pyrrolidine ring reduces steric bulk near the pyridazine N2 position, which can influence binding to targets where the pyridazine edge makes close contacts with protein residues. This structural difference is relevant for PDE enzymes and kinase ATP-binding pockets, where the size of the cyclic amine substituent on pyridazine has been shown to modulate potency [1].

ring size effect pyrrolidine vs. azepane steric complementarity

Defined Application Scenarios for 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide Based on Current Evidence


CCR5-Mediated Disease Research: HIV, Inflammation, and Autoimmunity

Given the patent-defined CCR5 antagonist activity [1], the compound is most appropriately deployed in CCR5 target engagement studies, including HIV entry inhibition assays (e.g., R5-tropic virus strains), chemotaxis assays in inflammatory disease models, and receptor internalization studies. Research programs investigating maraviroc-like or novel chemokine receptor modulators should prioritize this compound over the des-chloro analog, which lacks a defined CCR5 pharmacology profile.

Structure-Activity Relationship (SAR) Studies on Thiophene-Sulfonamide-Pyridazine Chemotypes

The 5-chloro substitution and meta-phenyl linker geometry make this compound a key comparator in SAR libraries exploring the impact of halogenation and regioisomerism on target potency and selectivity . Medicinal chemistry teams optimizing pyridazine-based inhibitors (e.g., PDE, kinase, or carbonic anhydrase targets) can use this compound as a reference point for the electron-withdrawing, kinked-geometry chemotype, benchmarking against 5-alkyl and para-substituted variants.

Chemical Probe Development for Ion Channel or GPCR Target Deconvolution

The structural resemblance of the pyridazine-sulfonamide scaffold to known ROMK (Kir1.1) channel inhibitors and the patent-identified GPCR (CCR5) activity support use in target deconvolution panels [2]. The compound can serve as a starting point for developing more selective chemical probes for distinguishing between related ion channel or chemokine receptor subtypes, where the pyrrolidine ring size and chloro substitution may confer differential selectivity.

Negative Control or Selectivity Counter-Screen Compound

For research programs focusing on the des-chloro analog or para-substituted regioisomers, this compound provides a structurally well-defined negative control or selectivity counter-screen tool. Its distinct electronic and geometric properties make it suitable for ruling out non-specific sulfonamide-pyridazine scaffold effects in phenotypic assay hits.

Quote Request

Request a Quote for 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.